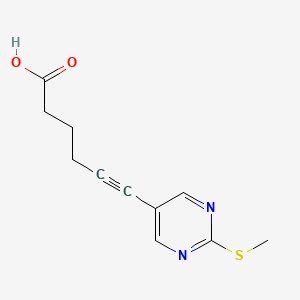

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid

Description

BenchChem offers high-quality 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-methylsulfanylpyrimidin-5-yl)hex-5-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-16-11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWZVPARKBBOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C#CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid: A Bifunctional Scaffold for Advanced Therapeutics

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly Targeted Protein Degradation (TPD) and kinase inhibitor design—the architectural geometry of linker and scaffold moieties dictates both pharmacokinetic viability and target-binding thermodynamics. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) emerges as a highly specialized, bifunctional building block designed to address these exact spatial and reactive constraints[1].

Featuring a rigid internal alkyne vector, a versatile pyrimidine core, and orthogonal functional handles (a carboxylic acid and a methylthio ether), this compound allows for highly modular, divergent synthesis. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, field-proven synthetic protocols, and its strategic application in modern drug discovery.

Molecular Anatomy & Physicochemical Profiling

The utility of 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid lies in its distinct structural domains, each engineered for specific chemical transformations.

-

The Pyrimidine Core: A privileged pharmacophore in medicinal chemistry, particularly in cyclin-dependent kinase (CDK) inhibitors[2]. The nitrogen atoms provide essential hydrogen-bond accepting capabilities within kinase hinge regions.

-

The 2-Methylthio Handle: Functions as a masked electrophile. While stable under transition-metal cross-coupling conditions, it can be readily oxidized to a sulfoxide or sulfone. This oxidation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, priming the C2 position for rapid Nucleophilic Aromatic Substitution ( SNAr ) by amines or anilines.

-

The Hex-5-ynoic Acid Tail: The internal alkyne introduces a rigid, linear sp -hybridized spacer. In PROTAC design, rigid linkers minimize the entropic penalty associated with the folding of flexible PEG chains, thereby stabilizing the critical ternary complex. The terminal carboxylic acid enables standard amide coupling with target-binding ligands[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for downstream formulation and reaction planning.

| Property | Value | Scientific Implication |

| CAS Number | 2356229-56-4 | Unique identifier for regulatory and procurement tracking[3]. |

| Molecular Formula | C11H12N2O2S | Indicates a moderate heavy-atom count, ideal for a linker/scaffold. |

| Molecular Weight | 236.29 g/mol | Low molecular weight ensures the final conjugated drug remains within Lipinski/bRo5 limits[1]. |

| SMILES | O=C(O)CCCC#CC1=CN=C(SC)N=C1 | Confirms the internal nature of the alkyne and para-relationship to the pyrimidine nitrogens[3]. |

| LogP (Estimated) | 1.8 - 2.2 | Favorable lipophilicity; ensures the linker does not overly drive non-specific hydrophobic interactions. |

Retrosynthetic Strategy & Primary Synthesis

The most robust route to access this scaffold is via a Sonogashira cross-coupling between 5-bromo-2-(methylthio)pyrimidine and hex-5-ynoic acid.

Causality in Reaction Design

Why Sonogashira? The sp2

sp carbon-carbon bond formation is highly efficient and tolerates both the free carboxylic acid and the thioether.Catalyst Selection: Pd(PPh3)2Cl2 is preferred over Pd(dppf)Cl2 because the monodentate triphenylphosphine ligands allow for easier transmetallation from the copper acetylide intermediate in sterically unhindered substrates.

Solvent & Base: DMF provides the necessary dielectric constant to stabilize the oxidative addition complex, while Triethylamine ( Et3N ) acts as both the base to deprotonate the terminal alkyne and the ligand for the active Cu(I) species.

Figure 1: Retrosynthetic and forward synthesis workflow for the target scaffold.

Protocol 1: Self-Validating Sonogashira Coupling

This protocol is designed with built-in validation steps to ensure high fidelity and yield.

-

Preparation: In an oven-dried Schlenk flask under argon, charge 5-bromo-2-(methylthio)pyrimidine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq).

-

Solvent Addition: Add anhydrous DMF (0.2 M) and degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne.

-

Reagent Addition: Inject anhydrous Et3N (3.0 eq) followed by hex-5-ynoic acid (1.2 eq).

-

Reaction Execution: Heat the mixture to 80°C.

-

In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting bromide mass ( m/z 205/207) is entirely replaced by the product mass ( m/z 237 [M+H]+ ).

-

Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing emulsion formation and product contamination.

-

Purification: Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure product.

Downstream Applications: PROTACs & Kinase Inhibitors

The true value of 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid is realized in its downstream functionalization. It serves as a central hub for constructing bifunctional molecules.

Orthogonal Functionalization Strategy

To build a PROTAC or a complex kinase inhibitor, the molecule must be attached to two distinct ligands. The orthogonality of the carboxylic acid and the methylthio group allows for a sequential, one-pot-compatible derivatization.

-

Amide Coupling (C-Terminus): The hex-5-ynoic acid tail is activated using HATU and DIPEA, reacting cleanly with primary or secondary amines of a target-binding ligand (e.g., a BRD4 or AR ligand).

-

Oxidation & SNAr (Pyrimidine Core): The methylthio group is oxidized using mCPBA (meta-chloroperoxybenzoic acid) to the corresponding sulfone. The sulfone is an exceptional leaving group. Subsequent introduction of an E3 ligase ligand (e.g., a thalidomide derivative or VHL ligand) containing a nucleophilic amine results in rapid displacement, yielding the final PROTAC.

Figure 2: Sequential orthogonal functionalization workflow for PROTAC assembly.

Protocol 2: Oxidation and SNAr (Self-Validating)

-

Oxidation: Dissolve the amide-coupled intermediate (1.0 eq) in DCM at 0°C. Add mCPBA (2.2 eq) portion-wise.

-

Validation: TLC will show a rapid shift to a highly polar baseline spot (sulfoxide), which slowly converts to a mid-polarity spot (sulfone). LC-MS will confirm the +32 Da mass shift.

-

-

Quench: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM.

-

SNAr Displacement: Dissolve the crude sulfone in NMP or DMSO. Add the E3 ligase amine ligand (1.5 eq) and DIPEA (3.0 eq). Heat to 90°C for 4-6 hours.

-

Causality: NMP/DMSO stabilizes the Meisenheimer complex intermediate during the SNAr transition state, dramatically accelerating the reaction compared to less polar solvents.

-

Conclusion

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a masterclass in rational chemical design. By combining a privileged pyrimidine pharmacophore with a rigid alkyne vector and orthogonal reactive handles, it bypasses traditional synthetic bottlenecks in bifunctional molecule assembly. Whether utilized as a rigidified PROTAC linker to minimize entropic penalty, or as a core scaffold for next-generation CDK inhibitors[2], its integration into discovery pipelines offers a distinct thermodynamic and synthetic advantage.

References

-

Sigma-Aldrich. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid Product Page.1

-

Advanced ChemBlocks. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) Specifications.4

-

Google Patents (WO2016194831A1). PYRIDO[3,4-d]PYRIMIDINE DERIVATIVE AND PHARMACEUTICALLY ACCEPTABLE SALT THEREOF (CDK Inhibitor Design & Pyrimidine Derivatization).2

Sources

- 1. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid | 2356229-56-4 [sigmaaldrich.com]

- 2. WO2016194831A1 - PYRIDO[3,4-d]PYRIMIDINE DERIVATIVE AND PHARMACEUTICALLY ACCEPTABLE SALT THEREOF - Google Patents [patents.google.com]

- 3. achemblock.com [achemblock.com]

- 4. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]

Biological Activity of Pyrimidine Derivatives: A Comprehensive Technical Guide to Pharmacological Mechanisms and Experimental Validation

Introduction: The Pyrimidine Pharmacophore

In medicinal chemistry, the pyrimidine ring (1,3-diazine) is universally recognized as a privileged scaffold. As an application scientist overseeing early-stage drug discovery, I view pyrimidine not merely as a structural backbone, but as a dynamic pharmacophore. Its two sp2 -hybridized nitrogen atoms serve as potent hydrogen bond acceptors, while the electron-deficient nature of the aromatic ring facilitates strong π−π stacking interactions with aromatic amino acid residues within protein binding pockets[1].

Because pyrimidine forms the core of natural nucleobases (cytosine, thymine, uracil), its derivatives act as exceptional bioisosteres for the adenine ring of ATP. This structural mimicry allows pyrimidine derivatives to seamlessly insert into the highly conserved hinge region of various kinases, making them the cornerstone of modern targeted oncology and antimicrobial therapies[2].

Core Mechanisms of Action in Oncology

The biological activity of pyrimidine derivatives is most profoundly characterized by their ability to disrupt oncogenic signaling pathways. The causality behind their efficacy lies in their highly tunable structure; subtle substitutions at the C2, C4, or C5 positions can shift a molecule from a broad-spectrum cytotoxic agent to a highly selective kinase inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibition

In non-small cell lung cancer (NSCLC), mutant EGFR is a primary oncogenic driver. While first-generation quinazoline-based (benzene-fused pyrimidine) inhibitors were revolutionary, acquired resistance via the T790M "gatekeeper" mutation necessitated structural evolution. Recent developments in pyrrolo[2,3-d]pyrimidine and anilino-pyrimidine derivatives have demonstrated the ability to covalently bind to the Cys797 residue[3]. This covalent engagement completely blocks ATP binding, effectively neutralizing even the highly resistant L858R/T790M/C797S triple mutations with nanomolar precision[4].

Cell Cycle Regulation via CDK4/6

Cyclin-dependent kinases (CDKs) orchestrate cell cycle progression. Pyrimidine-based therapeutics (e.g., palbociclib, abemaciclib) competitively bind to the ATP-binding pocket of CDK4/6. By inhibiting the phosphorylation of the retinoblastoma (Rb) protein, these derivatives prevent the release of E2F transcription factors, enforcing a robust G1 phase cell cycle arrest in hormone receptor-positive breast cancers[5].

Apoptosis Induction and PI3K/AKT Axis Inhibition

Beyond direct kinase inhibition, highly substituted pyrimidine-5-carbonitrile derivatives have been shown to inhibit the PI3K/AKT/mTOR survival cascade. By suppressing AKT phosphorylation, these compounds trigger intrinsic apoptotic pathways, characterized by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the subsequent cleavage of Caspase-3[6][7].

Systems Biology Visualization

To contextualize the biochemical impact of these compounds, the following diagram illustrates the topological inhibition of the EGFR pathway by pyrimidine derivatives.

Fig 1: Mechanism of mutant EGFR inhibition by pyrimidine-based TKIs and downstream pathway effects.

Quantitative Pharmacological Data

The structural versatility of pyrimidines translates to diverse potency profiles. Table 1 summarizes the in vitro efficacy of recently developed pyrimidine scaffolds against key oncology targets.

| Compound Scaffold | Target / Cell Line | IC 50 Value | Primary Mechanism of Action | Reference |

| Pyrrolo[2,3-d]pyrimidine (Cmpd 12i) | EGFR (T790M mutant) | 0.21 nM | Covalent Tyrosine Kinase Inhibition | [3] |

| Substituted Pyrimidine (Cmpd A8) | EGFR ( L858R/T790M/C797S ) | 2.9 nM | Selective Triple-Mutant EGFR Inhibition | [4] |

| Pyrido[2,3-d]pyrimidine (Cmpd 63) | PC-3 (Prostate Cancer) | 1.54 µM | CDK4/6 Inhibition & Apoptosis Induction | [5] |

| Pyrimidine-5-carbonitrile (Cmpd 7f) | K562 (Leukemia) | 2.62 µM | PI3K/AKT Pathway Inhibition | [7] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, empirical validation of pyrimidine derivatives requires orthogonal testing. As an application scientist, I mandate a two-tiered approach: enzymatic profiling followed by phenotypic cellular validation.

Protocol 1: High-Throughput Kinase Profiling (ADP-Glo Assay)

Rationale & Causality: Aromatic pyrimidine derivatives frequently exhibit auto-fluorescence, which introduces false positives in standard FRET-based assays. The ADP-Glo assay is chosen because it relies on luminescence, completely bypassing compound fluorescence interference. It measures the universal product of kinase activity (ADP), ensuring direct causality between compound binding and enzymatic shutdown.

Step-by-Step Workflow:

-

Kinase Reaction: In a 384-well white microplate, combine 10 µL of recombinant target kinase (e.g., mutant EGFR) with the pyrimidine derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer (40 mM Tris-HCl, 20 mM MgCl 2 , 0.1 mg/mL BSA, 2 mM DTT). Incubate for 15 minutes at room temperature (RT).

-

Substrate Addition: Initiate the reaction by adding 5 µL of ATP/Substrate mix. Incubate for 60 minutes at RT.

-

ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at RT.

-

Signal Generation: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Readout: Measure luminescence using a microplate reader. Calculate the IC 50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Validation (SRB Cytotoxicity Assay)

Rationale & Causality: While the MTT assay is common, it relies on mitochondrial reductases. Certain pyrimidine derivatives can transiently inhibit mitochondrial metabolism without causing cell death, skewing MTT results. The Sulforhodamine B (SRB) assay is superior here because it stoichiometrically binds to basic amino acid residues under mildly acidic conditions, providing a direct, metabolism-independent measurement of total cellular protein mass (true cytotoxicity)[8].

Step-by-Step Workflow:

-

Cell Seeding: Plate target cancer cells (e.g., H1975, MCF-7) at a density of 5×103 cells/well in 96-well clear-bottom plates. Incubate for 24 hours at 37°C in 5% CO 2 .

-

Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the pyrimidine derivative. Incubate for 72 hours.

-

Fixation: Gently add 50 µL of cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells in situ. Wash plates 4 times with distilled water and air-dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Incubate for 30 minutes at RT in the dark.

-

Washing & Solubilization: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 minutes.

-

Readout: Measure optical density (OD) at 540 nm. Calculate the half-maximal growth inhibitory concentration (GI 50 ).

End-to-End Experimental Workflow Visualization

Fig 2: End-to-end experimental workflow for validating pyrimidine-based kinase inhibitors.

References

-

Anjali, Nain S. "Diverse Biological Activity of Pyrimidine Derivatives: A Review." Curr Drug Discov Technol. 2025.1

-

Zhang C, et al. "Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors." Mol Divers. 2025.4

-

Xia Z, et al. "The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations." Eur J Med Chem. 2021.3

-

Abbas SE, et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances. 2023.5

-

O'Reilly KE, et al. "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562." Molecules / Taylor & Francis. 2021.7

-

Tudino B, et al. "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." MDPI Molecules. 2021.8

-

Chen XB, et al. "The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids." Future Med Chem. 2024.9

-

George RF, et al. "Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors." Future Med Chem. 2019.6

Sources

- 1. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 6. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid: Solubility, Stability, and Handling Protocols

Executive Summary

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) is a highly specialized bifunctional building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors, and chemical probes. Structurally, it features a terminal carboxylic acid linked via a rigid hex-5-ynoic spacer to a 2-(methylthio)pyrimidine core. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, focusing on the thermodynamic drivers of its solubility and the mechanistic pathways of its degradation.

Structural Deconstruction & Causality

The behavior of this molecule in solution is governed by the competing electronic and steric effects of its three primary motifs:

-

Carboxylic Acid: Provides a critical handle for bioconjugation (e.g., amide coupling). Its predicted pKa (~4.5–5.0) dictates that the molecule is predominantly unionized and lipophilic in acidic environments, but highly ionized (and thus more water-soluble) at physiological pH [3].

-

Hex-5-ynoic Alkyne Linker: Introduces a rigid, linear hydrophobic vector. While this rigidity reduces conformational entropy—often enhancing target binding affinity—it typically decreases aqueous solubility due to the high desolvation penalty of the hydrophobic chain.

-

2-(Methylthio)pyrimidine Core: The pyrimidine nitrogen atoms are weakly basic. The methylthio (–SCH₃) group modulates the electron density of the ring. More importantly, the divalent sulfur atom is a significant chemical liability, serving as the primary site for oxidative degradation[1].

Solubility Dynamics

Solubility is not a static property; it is a dynamic equilibrium influenced by solvent polarity, pH, and temperature. Based on the behavior of analogous methylthio-pyrimidine carboxylic acids, the free acid form exhibits poor solubility in unbuffered water but dissolves readily in polar aprotic solvents [2]. At physiological pH (7.4), the deprotonation of the carboxylic acid to a carboxylate anion significantly lowers the partition coefficient (LogD), facilitating ion-dipole interactions with water and improving solubility.

Table 1: Anticipated Solubility Matrix

| Solvent System | Solubility Profile | Mechanistic Rationale |

| Water (pH < 4.0) | Very Low (< 0.1 mg/mL) | Carboxylic acid is protonated (neutral); the hydrophobic hexynyl alkyne chain dominates the physicochemical profile. |

| PBS Buffer (pH 7.4) | Moderate (1 - 5 mg/mL) | Carboxylic acid is ionized (carboxylate anion), facilitating strong ion-dipole interactions with the aqueous medium. |

| DMSO / DMF | High (> 50 mg/mL) | Polar aprotic solvents efficiently disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers. |

| Methanol / Ethanol | Moderate to High | Polar protic solvents effectively solvate both the polar pyrimidine core and the hydrophobic tail. |

| Dichloromethane (DCM) | Moderate | Solvates the lipophilic hexynyl chain, but lacks strong hydrogen bond acceptors to fully solvate the acid moiety. |

Stability & Degradation Pathways

The critical quality attribute (CQA) most at risk during the storage and handling of this compound is the integrity of the 2-methylthio group. Divalent sulfur in thioethers is highly susceptible to oxidation by atmospheric oxygen, light-induced radical processes, or reactive oxygen species (ROS).

The degradation proceeds via a two-step oxidative pathway:

-

Sulfoxide Formation: The initial oxidation yields the sulfoxide (–S(O)CH₃), corresponding to a mass increase of +16 Da.

-

Sulfone Formation: Further oxidation yields the highly electron-withdrawing sulfone (–SO₂CH₃), a mass increase of +32 Da.

In synthetic process chemistry, the deliberate oxidation of a 2-methylthio pyrimidine to a sulfone is a common strategy to activate the 2-position for nucleophilic aromatic substitution (SNAr) [1]. However, in the context of API storage or biological assay preparation, this transformation represents a critical loss of purity and structural integrity.

Fig 1. Oxidative degradation of the 2-methylthio moiety to sulfoxide and sulfone derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure rigorous quality control, the following self-validating protocols are recommended for characterizing this compound in a laboratory setting.

Protocol 1: Kinetic Aqueous Solubility Profiling via Laser Nephelometry

-

Causality: Traditional thermodynamic shake-flask methods are material-intensive and slow. Nephelometry measures the scattering of light caused by insoluble particles, allowing for high-throughput, low-volume kinetic solubility determination that directly mimics assay preparation conditions.

-

Methodology:

-

Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Validation step: Verify complete dissolution via visual inspection against a black/white background.

-

Serial Dilution: Prepare a concentration gradient (1 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4) in a 96-well clear-bottom plate. Maintain a constant final DMSO concentration (e.g., 1% v/v) across all wells to eliminate solvent-induced precipitation artifacts.

-

Incubation: Seal the plate and incubate at 25°C for 2 hours with orbital shaking (300 rpm) to ensure equilibrium.

-

Measurement: Read the plate using a laser nephelometer.

-

Self-Validation/Control: Include a known highly soluble compound (e.g., caffeine) as a negative control for scattering, and a highly insoluble compound (e.g., amiodarone) as a positive control. The inflection point where light scattering significantly exceeds the buffer blank indicates the kinetic solubility limit.

-

Protocol 2: Forced Degradation (Oxidative Stress) via LC-MS

-

Causality: To establish the shelf-life and identify potential degradants, the compound must be subjected to accelerated oxidative stress. LC-MS is utilized because it can resolve the parent peak from degradants chromatographically while confirming the exact mass shifts (+16 Da, +32 Da) associated with sulfur oxidation.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

-

Stress Induction: Add 30% H₂O₂ to achieve a final concentration of 0.3% H₂O₂ in the sample vial.

-

Control Generation (Self-Validation): Prepare a parallel vial identical to step 2, but add 10 mM of ascorbic acid (a strong antioxidant) prior to H₂O₂ addition. This validates that any observed degradation is strictly oxidative and can be chemically mitigated.

-

Incubation: Incubate both vials at 40°C for 24 hours.

-

Quenching & Analysis: Quench the reaction with sodium thiosulfate. Inject 5 µL onto an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid).

-

Data Interpretation: Monitor the Total Ion Chromatogram (TIC). The parent mass[M+H]⁺ is expected at m/z 237.1. Look for emerging peaks at m/z 253.1 (sulfoxide) and m/z 269.1 (sulfone). The ascorbic acid control vial should show >95% intact parent compound, validating the oxidative mechanism.

-

Formulation & Storage Guidelines

To mitigate the physicochemical liabilities identified above, adhere to the following handling practices:

-

Solid Storage: Store the solid powder at -20°C in a tightly sealed, amber glass vial. Backfill the vial with an inert gas (Argon or Nitrogen) to exclude atmospheric oxygen and moisture.

-

Solution Handling: When preparing stock solutions, use anhydrous, degassed DMSO. Aliquot the solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce condensation (water) and accelerate degradation.

-

Buffer Preparation: For biological assays, prepare aqueous dilutions immediately prior to use. Do not store the compound in aqueous buffers for extended periods (>24 hours), as the dissolved oxygen in water will inevitably initiate sulfoxide formation.

References

-

Title: Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | Source: ACS.org (Organic Process Research & Development) | URL: 1

-

Title: Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide | Source: Benchchem.com | URL: 2

-

Title: Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 | Source: Smolecule.com | URL: 3

Sources

An In-Depth Technical Guide to the Purity Analysis of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound at the center of this guide, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4), is a structurally complex molecule featuring a pyrimidine ring, a methylthio ether, and a terminal alkyne integrated into a carboxylic acid chain.[1] Each of these functional groups presents unique challenges and potential liabilities in terms of stability and impurity formation.

This guide provides a comprehensive, field-proven strategy for the purity analysis of this molecule. We will move beyond rote procedural lists to explore the scientific rationale behind the selection of orthogonal analytical techniques. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies described are robust, reliable, and suitable for regulatory scrutiny.[2][3][4][5][6]

Part 1: Anticipating the Challenge - A Profile of Potential Impurities

A robust purity analysis begins not in the lab, but with a theoretical assessment of what impurities are likely to be present. This "impurity profiling" is informed by the synthetic route and the inherent chemical stability of the target molecule.

-

Process-Related Impurities: These are substances that arise from the manufacturing process.[7][8]

-

Starting Materials & Intermediates: Unreacted starting materials or intermediates from reactions like Sonogashira coupling (a common method for forming the C-C triple bond) are prime suspects.

-

Reagents & Catalysts: Residual catalysts (e.g., palladium, copper) and reagents must be monitored.

-

-

Degradation Products: These impurities form during storage or handling.[7] The structure of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid suggests several potential degradation pathways:

-

Oxidation: The methylthio (-SCH₃) group is susceptible to oxidation, which can form the corresponding sulfoxide and, subsequently, the sulfone.[9][10] These species, such as 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid, have been noted in chemical supplier catalogs, suggesting their relevance as potential impurities.[11][12]

-

Hydrolysis: While less common for the core structure, esterification of the carboxylic acid could occur if stored in alcohol solvents.

-

Photodegradation: The conjugated pyrimidine system may be sensitive to light, leading to complex degradation products.[9]

-

-

Residual Solvents: Organic volatile chemicals used in synthesis and purification that are not completely removed.[13][14][15] Their control is mandated by guidelines such as USP <467> and ICH Q3C.[7][13][15]

The overall analytical strategy is therefore designed to separate, identify, and quantify these diverse potential impurities.

Caption: Orthogonal Analytical Strategy for Purity Determination.

Part 2: The Workhorse - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a molecule of this polarity and structure, RP-HPLC with UV detection is the primary and most powerful tool for determining purity and assay. The non-polar stationary phase provides excellent separation for the parent molecule and a wide range of potential impurities.

Causality Behind Experimental Choices:

-

Column Chemistry: A C18 (octadecylsilane) column is the logical starting point due to its versatility and hydrophobicity, which will effectively retain the analyte.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is necessary. The gradient is crucial because it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, ensuring a comprehensive screen.

-

Detection: The pyrimidine ring contains a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is preferred as it can collect spectra across a range of wavelengths, helping to distinguish between co-eluting peaks and assess peak purity.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient Elution:

-

Start at 95% A / 5% B.

-

Linear gradient to 5% A / 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions over 1 minute and equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at 254 nm (or the determined λmax).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

System Validation and Trustworthiness:

This protocol becomes a self-validating system by incorporating System Suitability Tests (SST) before any analysis, as mandated by regulatory guidelines.[3][6][16] This involves injecting a standard solution multiple times to verify that the system is performing adequately in terms of peak retention time precision, peak area precision, and theoretical plates.

| Validation Parameter | Typical Acceptance Criteria (per ICH Q2(R1)) | Purpose |

| Specificity | Analyte peak is resolved from all known impurities and degradants. | Ensures the method measures only the intended compound.[6] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations. | Confirms a direct relationship between concentration and response. |

| Accuracy | 98.0% - 102.0% recovery of spiked analyte. | Demonstrates how close the measured value is to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for 6 injections. | Measures the consistency of results for the same sample.[6] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be reliably quantified.[16] |

| Robustness | RSD remains within limits after small, deliberate changes. | Shows the method's reliability with minor variations.[6] |

Table summarizing key HPLC validation parameters as per ICH Q2(R1) guidelines.[3][16]

Part 3: Structural Elucidation and Confirmation

While HPLC provides quantitative data on purity, it does not definitively identify the chemical structure of the main peak or its impurities. For this, we turn to spectroscopic techniques.

Rationale: By coupling the separation power of HPLC with the detection power of mass spectrometry, we can obtain the mass-to-charge ratio (m/z) of impurities as they elute from the column.[17] This is the single most effective technique for tentatively identifying unknown process-related impurities and degradation products. For example, the expected sulfoxide degradant would show an [M+H]⁺ ion at m/z 253.3, a +16 Da shift from the parent compound (m/z 237.3).

Rationale: NMR is the gold standard for unambiguous structural confirmation.[18] ¹H and ¹³C NMR spectra provide a complete map of the molecule's carbon-hydrogen framework, confirming the identity of the bulk material.

Furthermore, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[19][20][21][22] The area of an NMR signal is directly proportional to the number of nuclei responsible for it.[19][23] By adding a certified internal standard of known purity and concentration to the sample, one can calculate the absolute purity of the analyte with high precision.[21] This technique is invaluable for qualifying in-house primary reference standards.

-

Instrumentation: NMR Spectrometer (≥400 MHz).

-

Internal Standard (IS): Maleic acid (certified reference material). It is stable, has sharp, well-resolved peaks away from the analyte signals, and is soluble in the chosen solvent.

-

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh ~10 mg of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.

-

Accurately weigh ~5 mg of the maleic acid internal standard.

-

Dissolve both solids together in ~0.75 mL of DMSO-d₆ in an NMR tube.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Critical Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any peak of interest (analyte and IS). A D1 of 30 seconds is often a safe starting point. This ensures all protons have fully relaxed between pulses, making the signal integrals directly comparable.

-

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a pyrimidine CH).

-

Integrate the signal for the two olefinic protons of maleic acid.

-

-

Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

-

Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

-

Caption: Workflow for Quantitative NMR (qNMR) Purity Assay.

Part 4: Analysis of Residual Solvents via Headspace GC-MS

Rationale: Residual solvents provide no therapeutic benefit and must be controlled to meet safety-based limits.[14] The standard method for this analysis is Gas Chromatography (GC) with a headspace autosampler, as outlined in USP <467>.[13][24] Headspace sampling is ideal because it introduces only the volatile components (the solvents) into the GC system, leaving the non-volatile API behind, which protects the instrument.

-

Instrumentation: GC system with a headspace autosampler, Flame Ionization Detector (FID), and preferably a Mass Spectrometer (MS) for identity confirmation.

-

Sample Preparation: Accurately weigh a specific amount of the test article into a headspace vial. Add a high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

-

Headspace Conditions: The vial is heated to a specific temperature for a set time, allowing volatile solvents to partition into the headspace gas.

-

Injection: A sample of the headspace gas is automatically injected into the GC.

-

Separation & Detection: The GC column separates the solvents based on their boiling points and polarity. The FID quantifies them, and the MS confirms their identity by comparing their mass spectra to a library.

-

Quantification: The concentration of each solvent is determined by comparison to a standard containing known amounts of all potential solvents used in the manufacturing process. The results are compared against the limits defined in USP <467> for Class 1, 2, and 3 solvents.[13][24]

Conclusion: Synthesizing Data for a Definitive Purity Statement

The purity of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid cannot be assured by a single analytical technique. A robust and defensible purity assessment is an amalgamation of orthogonal data. RP-HPLC provides the high-level purity value (e.g., 99.5% by area normalization) and quantifies specified impurities. LC-MS provides the identity of those impurities. qNMR offers a highly accurate, absolute purity value that can qualify a reference standard. Finally, headspace GC-MS ensures that volatile organic impurities are below safety-critical thresholds. By integrating these expert-driven methodologies, researchers and drug developers can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of their materials for downstream applications.

References

-

A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available at: [Link]

-

USP 467 Residual Solvents Guide for Pharma Manufacturers - ResolveMass Laboratories Inc. (2025, July 9). Available at: [Link]

-

467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27). Available at: [Link]

-

Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). Available at: [Link]

-

Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Available at: [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Available at: [Link]

-

Understanding the Revisions to USP Monograph <467>: Residual Solvents - Phenomenex. Available at: [Link]

-

Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available at: [Link]

-

USP <467> Residual Solvents Guidelines | PDF | Gas Chromatography - Scribd. (2025, February 12). Available at: [Link]

-

What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Available at: [Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Available at: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995, June). Available at: [Link]

-

Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers. (2024, September 2). Available at: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Available at: [Link]

-

Impurities in New Drug Substances - ICH Q3 | PDF | Solvent | Toxicity - Scribd. Available at: [Link]

-

Quality Guidelines - ICH. Available at: [Link]

-

Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC. Available at: [Link]

-

Biodegradation of methylthio-s-triazines by Rhodococcus sp. strain FJ1117YT, and production of the corresponding methylsulfinyl, methylsulfonyl and hydroxy analogues - PubMed. (2007, March 15). Available at: [Link]

-

Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, August 5). Available at: [Link]

-

Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process | Journal of Agricultural and Food Chemistry - ACS Publications. (2013, May 10). Available at: [Link]

-

Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (2022, April 15). Available at: [Link]

-

Enantioselective Trifunctionalization of Terminal Alkynes | Journal of the American Chemical Society - ACS Publications. (2025, November 24). Available at: [Link]

-

Pyrimidine and its derivatives | PPTX - Slideshare. Available at: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]

-

2356229-58-6|6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid - ChemExpress. Available at: [Link]

-

Single-Step Synthesis of Pyrimidine Derivatives | Journal of the American Chemical Society. (2006, October 12). Available at: [Link]

Sources

- 1. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 5. fda.gov [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. database.ich.org [database.ich.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biodegradation of methylthio-s-triazines by Rhodococcus sp. strain FJ1117YT, and production of the corresponding methylsulfinyl, methylsulfonyl and hydroxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Hexynoic acid, 6-[2-(methylsulfonyl)-5-pyrimidinyl]- suppliers & manufacturers in China [m.chemicalbook.com]

- 12. chemexpress.com [chemexpress.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. uspnf.com [uspnf.com]

- 15. uspnf.com [uspnf.com]

- 16. database.ich.org [database.ich.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. emerypharma.com [emerypharma.com]

- 20. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 23. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 24. scribd.com [scribd.com]

The Pyrimidine Scaffold in Modern Therapeutics: Mechanistic Paradigms and Target Engagement Workflows

Executive Summary

In medicinal chemistry, the pyrimidine ring is universally recognized as a "privileged scaffold." Its planar, electron-rich, six-membered heterocyclic structure closely mimics endogenous nucleobases (cytosine, thymine, and uracil), allowing it to interface seamlessly with a vast array of enzymatic pockets and receptors. As a Senior Application Scientist, I have observed that the success of pyrimidine-based compounds in oncology and virology stems from two primary mechanistic paradigms: antimetabolite enzyme inhibition (e.g., targeting Thymidylate Synthase) and ATP-competitive kinase inhibition [1].

This technical guide deconstructs the structural biology behind these targets, synthesizes recent quantitative data on novel derivatives, and provides self-validating experimental workflows to definitively prove intracellular target engagement.

Mechanistic Paradigm I: Thymidylate Synthase (TS) Inhibition

Thymidylate Synthase (TS) is a highly validated target in oncology because it catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[2]. This reaction, which utilizes 5,10-methylenetetrahydrofolate (mTHF) as a methyl donor, is the sole de novo source of thymidylate required for DNA replication[3].

The Causality of "Suicide" Inhibition

Classic pyrimidine antimetabolites, such as 5-Fluorouracil (5-FU), are prodrugs that convert intracellularly into the active metabolite 5-fluoro-dUMP (FdUMP) [2]. The mechanistic brilliance of FdUMP lies in its exploitation of the enzyme's own catalytic cycle.

-

The active site nucleophile (Cys189) attacks the C6 position of the pyrimidine ring.

-

The enzyme attempts to transfer the methyl group from mTHF to the C5 position of the pyrimidine[4].

-

In a natural dUMP substrate, a C5 hydrogen proton is abstracted to resolve the complex. However, in FdUMP, the highly electronegative C5 fluorine atom cannot be abstracted[3].

-

The reaction stalls, trapping the enzyme, the mTHF cofactor, and the FdUMP molecule in a covalently bound, irreversible ternary complex [3].

This dead-end complex depletes dTMP pools, causing a massive accumulation of dUMP, which is misincorporated into DNA, ultimately triggering futile base excision repair and apoptosis[2].

Logical flow of Thymidylate Synthase (TS) inhibition by FdUMP leading to apoptosis.

Mechanistic Paradigm II: Kinase Inhibition via ATP Mimicry

Beyond antimetabolites, pyrimidine derivatives have revolutionized targeted cancer therapy as ATP-competitive kinase inhibitors[1]. Because the pyrimidine core structurally mimics the adenine ring of ATP, it can dock into the highly conserved hinge region of the kinase catalytic domain, forming critical hydrogen bonds with the peptide backbone[1].

Recent medicinal chemistry efforts have focused on fusing the pyrimidine ring with other heterocycles (e.g., pyrroles, pyrazoles) to enhance target selectivity and overcome acquired resistance mutations (such as the EGFR T790M "gatekeeper" mutation)[5].

Key Emerging Targets:

-

EGFR & HER2: act as multi-targeted inhibitors against EGFR and HER2, inducing cell cycle arrest by downregulating Bcl-2 and upregulating proapoptotic caspase-3[6].

-

CDK2 & GSK-3β: Novel have demonstrated dual inhibition of CDK2 and GSK-3β, effectively halting the cell cycle at the S-phase and reducing phosphorylated RB1 and β-catenin levels[7].

-

Tropomyosin Receptor Kinases (Trk): Macrocyclic pyrazolo[1,5-a]pyrimidine frameworks exhibit exceptional potency (picomolar IC50 values) against TrkA, TrkB, and TrkC, which are critical drivers in various neurotrophic cancers[8].

Quantitative Profiling of Pyrimidine-Based Kinase Inhibitors

To contextualize the potency of these modern scaffolds, the following table summarizes the inhibitory profiles of recently developed pyrimidine derivatives compared to clinical standards.

| Compound / Scaffold | Primary Target(s) | Reported IC50 Value | Clinical / Experimental Status |

| Erlotinib (Standard) | EGFR (WT) | ~2 nM | FDA Approved (NSCLC)[9] |

| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | EGFR / CDK2 / HER2 | 40 nM – 204 nM | Experimental (Multi-target)[6] |

| Compound 5g (Pyrazolo[3,4-d]pyrimidine) | CDK2 / GSK-3β | 128 nM / 160 nM | Experimental (Dual Inhibitor)[7] |

| Compound 36 (Macrocyclic PP) | TrkA / TrkB / TrkC | 1.4 nM – 2.4 nM | Experimental (Pan-Trk)[8] |

| Sunitinib (Reference) | VEGFR2 / PDGFR | ~261 nM | FDA Approved[6] |

Self-Validating Experimental Workflows

A common pitfall in drug development is relying solely on biochemical (cell-free) IC50 data, which often fails to translate into cellular efficacy due to poor membrane permeability or off-target cytotoxicity. To ensure scientific integrity, I mandate the use of self-validating assay systems.

Protocol A: Validating Intracellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving that a pyrimidine-based kinase inhibitor physically binds its target inside a living cell.

The Causality: Proteins denature and precipitate at specific temperatures. When a small molecule binds to the kinase's active site, it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tagg ) higher. By quantifying this shift ( ΔTagg ), we definitively separate true target engagement from non-specific phenotypic toxicity.

Step-by-Step Methodology:

-

Cell Culture & Dosing: Seed target cancer cells (e.g., MCF-7 or HepG2) in a 6-well plate. Treat with the pyrimidine inhibitor at 10× the biochemical IC50 for 2 hours to allow intracellular equilibration. Treat a control well with DMSO.

-

Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C) in a non-denaturing buffer. Centrifuge at 20,000 ×g for 20 minutes at 4°C. Crucial step: The denatured, unbound proteins will pellet, while the stabilized, inhibitor-bound kinase remains in the soluble supernatant.

-

Quantification: Carefully extract the supernatant. Resolve the soluble fractions via SDS-PAGE and perform a Western Blot probing for the target kinase (e.g., anti-CDK2).

-

Data Analysis: Plot the band intensities against temperature to generate melt curves. Calculate the ΔTagg between the DMSO control and the treated sample. A shift of >2°C validates robust intracellular engagement.

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.

Protocol B: Proving Mechanism-Based Irreversible Inhibition (For TS)

To prove that a novel pyrimidine antimetabolite acts via suicide inhibition (like FdUMP) rather than simple competitive inhibition, a Dialysis Washout Assay must be employed.

Step-by-Step Methodology:

-

Enzyme Incubation: Incubate recombinant human TS with the mTHF cofactor and the novel pyrimidine inhibitor for 30 minutes to allow ternary complex formation[4].

-

Baseline Activity: Measure residual TS activity spectrophotometrically by monitoring the conversion of mTHF to dihydrofolate (DHF) at 340 nm[10].

-

Dialysis (The Validation Step): Transfer the mixture to a Slide-A-Lyzer dialysis cassette (10K MWCO) and dialyze against a 1000-fold volume of assay buffer at 4°C for 24 hours to remove all unbound inhibitor.

-

Re-assay: Measure TS activity again.

-

Interpretation: If enzymatic activity returns, the compound is a reversible competitive inhibitor. If the enzyme remains inactive, it proves the formation of a covalent, irreversible dead-end complex[3].

-

References

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry.[Link]

-

Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors. RSC Publishing.[Link]

-

Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Nature Reviews Cancer.[Link]

-

Molecular mechanism of thymidylate synthase-catalyzed reaction. SciSpace.[Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Chemical Biology & Drug Design.[Link]

-

Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry.[Link]

-

Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel).[Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. [Link]

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08381H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchtrend.net [researchtrend.net]

- 10. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

InChIKey and SMILES for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid

An In-depth Technical Guide to 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, a heterocyclic compound featuring a pyrimidine core. The document details its fundamental molecular identifiers, including the IUPAC name, SMILES string, and InChIKey, which are crucial for unambiguous chemical database referencing. A detailed, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction is presented, grounded in established organometallic chemistry principles. Furthermore, this guide explores the compound's physicochemical properties and discusses its potential applications in medicinal chemistry and drug discovery, particularly as a chemical probe or a versatile synthetic intermediate for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals.

Molecular Identification and Physicochemical Properties

Accurate and consistent identification is the foundation of chemical research. The following section provides the standardized identifiers and key physicochemical properties for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.

IUPAC Name and Molecular Identifiers

-

IUPAC Name: 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid

The SMILES string provides a line notation representation of the molecule's two-dimensional structure, while the InChIKey offers a fixed-length, hashed representation, ensuring a unique digital identifier for database and web searches.

Physicochemical Data

The structural features of the molecule dictate its physical and chemical behavior, influencing its solubility, membrane permeability, and potential for intermolecular interactions. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 236.29 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically >95% | [1] |

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the alkynyl-pyrimidine C-C bond. This suggests two primary precursors: a halogenated pyrimidine and a terminal alkyne with a carboxylic acid functional group.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol describes a reliable method for coupling 5-iodo-2-(methylthio)pyrimidine with hex-5-ynoic acid. The reaction requires a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[5]

Step 1: Reaction Setup

-

To a dry, nitrogen-flushed round-bottom flask, add 5-iodo-2-(methylthio)pyrimidine (1.0 eq).

-

Add hex-5-ynoic acid (1.1 eq).[7]

-

Add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq) and copper(I) iodide (CuI) (0.04-0.10 eq).

-

Dissolve the mixture in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the base.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within 2-12 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the amine base, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.

Step 4: Characterization

-

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanistic Considerations

The Sonogashira coupling proceeds via two interconnected catalytic cycles.[5]

Caption: Simplified mechanism of the Sonogashira reaction.

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the 5-iodo-2-(methylthio)pyrimidine.

-

Copper Cycle: Concurrently, the terminal alkyne (hex-5-ynoic acid) reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

-

Reductive Elimination: The final step involves the reductive elimination of the product from the palladium complex, regenerating the active Pd(0) catalyst.

Applications in Research and Drug Development

The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs due to its ability to engage in various biological interactions.[4][8][9][10] The unique combination of the pyrimidine ring, the methylthio group, and the terminal alkyne-derived carboxylic acid chain in 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid suggests several potential applications.

Potential as a Kinase Inhibitor Scaffold

Many pyrimidine derivatives are known to function as kinase inhibitors by targeting the ATP-binding site of these enzymes.[4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. This molecule could serve as a starting point or fragment for designing more potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.

Utility as a Chemical Probe

The carboxylic acid and alkyne functionalities make this molecule a versatile tool for chemical biology. The carboxylic acid can be converted to an amide or ester to attach linkers or reporter tags. More importantly, the alkyne group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, biotin, or affinity resins. This enables its use in target identification and validation studies.

Intermediate for Complex Synthesis

This compound is a valuable building block. The carboxylic acid provides a handle for further chemical elaboration, while the pyrimidine ring can be further functionalized. For instance, the methylthio group could be oxidized to a methylsulfone, potentially altering the electronic properties and biological activity of the molecule, a strategy observed in related compounds.[11][12] This allows for the systematic exploration of the chemical space around the core scaffold to optimize for desired pharmacological properties.

Conclusion

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a well-defined chemical entity with significant potential as a building block and research tool in the field of drug discovery. Its synthesis can be reliably achieved through established methods like the Sonogashira coupling. The combination of a biologically relevant pyrimidine core with versatile functional handles (alkyne and carboxylic acid) makes it an attractive starting point for developing novel kinase inhibitors, chemical probes for target discovery, and more complex therapeutic agents. This guide provides the foundational knowledge required for researchers to procure, synthesize, and strategically utilize this compound in their research and development programs.

References

-

Roy, D. (2022). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ahmad, I., et al. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Verma, A. K., et al. (2023). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Scientific Reports. Available at: [Link]

-

MilliporeSigma (n.d.). 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. MilliporeSigma. Available at: [Link]

-

PubChem (n.d.). 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. PubChem. Available at: [Link]

-

Almanza-Perez, J. C., et al. (2015). Synthesis of 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. Molbank. Available at: [Link]

-

Starostin, E. K., et al. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. ResearchGate. Available at: [Link]

-

Bridges, T. M., et al. (2018). Discovery of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kumar, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Health Sciences. Available at: [Link]

-

El-Gamil, D. S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Star-hits (n.d.). 6-(2-methanesulfonylpyrimidin-5-yl)hex-5-ynoic Acid. Star-hits. Available at: [Link]

Sources

- 1. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. 2356229-56-4 | 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid | Sulfides | Ambeed.com [ambeed.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. mdpi.com [mdpi.com]

- 11. 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid | C11H12N2O4S | CID 142604366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. China CAS#2356229-58-6 | 6-(2-methanesulfonylpyrimidin-5-yl)hex-5-ynoic Acid Manufacturers Suppliers Factory [orchid-chem.com]

Methodological & Application

Application Note: Structural Elucidation of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid using NMR and Mass Spectrometry

Introduction

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of numerous biologically active compounds, including antiviral and antitumor agents.[1][2][3][4] Accurate structural characterization of novel derivatives like this is a critical first step in the research and development pipeline, ensuring compound identity and purity. This application note provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid and outlines robust protocols for their acquisition and interpretation.

Molecular Structure and Properties

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrum

For 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended for accurate mass determination.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z (monoisotopic) |

| [M+H]⁺ | 237.0692 |

| [M+Na]⁺ | 259.0511 |

| [M-H]⁻ | 235.0547 |

Fragmentation Pattern Analysis

The fragmentation of pyrimidine derivatives in mass spectrometry is heavily influenced by the substituents on the ring.[9] Under electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in a predictable manner. The stability of the pyrimidine ring often results in its retention in many fragment ions.[9]

Common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[1][9][10] For the target molecule, key fragmentation events would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the hexynoic acid chain, and fragmentation of the methylthio group.

Protocol for Mass Spectrometry Data Acquisition

This protocol outlines a general procedure for obtaining high-resolution mass spectra using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation:

-

Dissolve 1-2 mg of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

-

For positive ion mode, add 0.1% formic acid to the final solution to promote protonation. For negative ion mode, add 0.1% ammonium hydroxide.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap mass spectrometer.

-

Ionization Method: Electrospray Ionization (ESI).[1]

-

Polarity: Positive and negative ion modes.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.[9]

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-500.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS data acquisition and analysis.

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid.

Expected ¹H and ¹³C NMR Spectra

The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus. Based on the structure and known data for similar pyrimidine and alkyne-containing molecules, the following chemical shifts can be predicted.[11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | -COOH | ~12.0 (s, 1H) | ~174 |

| 2 | -CH₂-COOH | ~2.3 (t, 2H) | ~35 |

| 3 | -CH₂- | ~1.8 (p, 2H) | ~24 |

| 4 | -CH₂-C≡ | ~2.5 (t, 2H) | ~18 |

| 5 | -C≡C- | - | ~80-90 |

| 6 | -C≡C- | - | ~80-90 |

| 7, 11 | Pyrimidine C-H | ~8.5 (s, 2H) | ~157 |

| 8 | Pyrimidine C-S | - | ~170 |

| 10 | Pyrimidine C-alkyne | - | ~120 |

| 9 | -S-CH₃ | ~2.6 (s, 3H) | ~14 |

Note: Chemical shifts are estimates and can be influenced by solvent, concentration, and temperature. DMSO-d₆ is a common solvent for carboxylic acids.[13]

Protocol for NMR Data Acquisition

A standard set of 1D and 2D NMR experiments is recommended for unambiguous structural confirmation.

-

Sample Preparation:

-

Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrumentation and Experiments:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum to identify all hydrogen environments.

-

¹³C NMR: Standard carbon spectrum (proton-decoupled) to identify all carbon environments.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, particularly within the hexanoic acid chain.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aliphatic chain to the pyrimidine ring.

-

-

Workflow for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and interpretation.

Conclusion

The structural elucidation of novel compounds like 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is fundamentally reliant on the combined application of mass spectrometry and NMR spectroscopy. While direct experimental data for this specific molecule is not widely published, a robust analytical approach can be designed based on established principles of spectral analysis for related pyrimidine structures. The protocols and expected data presented in this application note provide a comprehensive framework for researchers to confidently acquire, interpret, and validate the structure of this and similar molecules, ensuring the integrity of their research and development efforts.

References

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- (1) H and (13) C NMR Assignments of Four Series Bioactive pyrido[4,3-d]pyrimidine Derivatives. (2012). PubMed.

- 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate.

- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.

- Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. (n.d.). ResearchGate.

- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (n.d.). BLDpharm.

- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (n.d.). Ambeed.com.

- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (2026). Advanced ChemBlocks.

- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (n.d.). Sigma-Aldrich.

- 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). (2015). MDPI.

- Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Rasayan Journal of Chemistry.

- 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid. (n.d.). MilliporeSigma.

- NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc..

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. article.sapub.org [article.sapub.org]